molecular formula C7H15NO2 B554683 (S)-2-Aminoheptanoic acid CAS No. 44902-02-5

(S)-2-Aminoheptanoic acid

Cat. No. B554683
CAS RN: 44902-02-5
M. Wt: 145.2 g/mol
InChI Key: RDFMDVXONNIGBC-LURJTMIESA-N
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Description

(S)-2-Aminoheptanoic acid, also known as (S)-2-amino-heptanoic acid or (S)-2-amino-caproic acid, is an important organic compound and a building block for the development of many synthetic compounds. It is a non-proteinogenic amino acid, meaning it is not one of the 20 amino acids that are used to make proteins, but it can be used as a precursor for the synthesis of a variety of compounds. It is a chiral molecule, meaning it has two mirror-image forms, this compound (or (S)-2-amino-caproic acid) and (R)-2-aminoheptanoic acid (or (R)-2-amino-caproic acid). This compound has a wide range of applications in biochemistry, biology, and medicine, and is widely used in the synthesis of pharmaceuticals, peptides, and other compounds.

Scientific Research Applications

Bioplastic Production

(S)-2-Aminoheptanoic acid, along with other nonnatural straight-chain amino acids like 6-aminocaproate and 7-aminoheptanoate, shows potential as a monomer in the synthesis of polymeric bioplastics. These amino acids are ideal due to their primary amine and carboxylic acid functional groups, which are conducive to polymerization. An artificial iterative carbon-chain-extension cycle in Escherichia coli has been developed for producing these amino acids, demonstrating a new strategy for accessing medium-chain organic acids with various functional groups (Cheng et al., 2019).

Solid-State Phase Behavior

The polymorphic behavior of dl-2-aminoheptanoic acid (dl-AHE), a linear aliphatic amino acid, has been explored using various characterization techniques. The study identified five new polymorphic forms of dl-AHE, connected by four fully reversible solid-state phase transitions. These forms involve shifts of bilayers and/or conformational changes in the aliphatic chain, providing insights into the solid-state phase behavior of linear aliphatic amino acids (Smets et al., 2017).

Prostaglandin Mimics

A series of N-acyl-N-alkyl-7-aminoheptanoic acids, which can be regarded as 8-aza-11,12-secoprostaglandins, have been synthesized and evaluated for their biological activity. These compounds have been shown to stimulate cAMP formation and exhibit prostaglandin-like effects in certain biological systems (Jones et al., 1977).

Synthesis of Protected Derivatives

Orthogonally protected derivatives of (2R,3R,4S)-4,7-diamino-2,3-dihydroxyheptanoic acid, a novel amino acid residue in biologically active marine peptides, have been synthesized. This efficient preparation from a commercially available L-ornithine derivative provides a route to access these unusual amino acids for further research and applications (Jeon et al., 2006).

Hydrophobic Structural Elements

6-Aminohexanoic acid, closely related to this compound, is an ω-amino acid with significant importance in the chemical synthesis of modified peptides and the polyamide synthetic fibers industry. Its role as a linker in various biologically active structures emphasizes its utility in structural and functional applications in biochemistry and materials science (Markowska et al., 2021).

Mechanism of Action

Target of Action

Unfortunately, there is limited information available on the specific targets of (S)-2-Aminoheptanoic acid. This compound is a type of amino acid, and amino acids in general are known to interact with various proteins and enzymes in the body. They can serve as building blocks for proteins, act as neurotransmitters, or participate in various metabolic pathways .

Mode of Action

It could also potentially act as a neurotransmitter, interacting with specific receptors in the nervous system .

Biochemical Pathways

Amino acids in general are involved in numerous biochemical pathways, including protein synthesis, energy production, and neurotransmission .

Pharmacokinetics

Amino acids are generally well-absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in various tissues (especially the liver), and excreted in the urine .

Result of Action

As an amino acid, it could potentially influence protein structure and function, cellular signaling, and metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the stability of the compound and its interactions with other molecules. Additionally, the presence of other compounds (e.g., enzymes, cofactors) can influence its efficacy .

Biochemical Analysis

Biochemical Properties

As an amino acid, it may participate in protein synthesis and other metabolic processes . It could interact with various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.

Dosage Effects in Animal Models

The effects of different dosages of (S)-2-Aminoheptanoic acid in animal models have not been extensively studied

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels

Subcellular Localization

The subcellular localization of this compound is not well-characterized It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications

properties

IUPAC Name

(2S)-2-aminoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFMDVXONNIGBC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415624
Record name (S)-2-Aminoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

44902-02-5
Record name (S)-2-Aminoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminoheptanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0094649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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